17β-HSD1 Inhibition: Dicyclobutyl Analog Potency vs. Comparator
2,2-Dicyclobutyl-N'-hydroxyethanimidamide demonstrates an IC50 of 2 nM against human placental cytosolic 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. A structurally distinct hydroxyamidine comparator, CHEMBL4279043 (BDBM50466022), exhibits an IC50 of 92 nM against the same enzyme preparation under comparable assay conditions [2]. This represents a 46-fold potency differential favoring the dicyclobutyl-substituted compound.
46‑fold IC50 differential supports 17β-HSD1 inhibitor research in estrogen biosynthesis models.
Human placental cytosolic assay; radio‑HPLC detection
| Evidence Dimension | 17β-HSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | CHEMBL4279043: 92 nM |
| Quantified Difference | 46-fold greater potency (2 nM vs. 92 nM) |
| Conditions | Human placental cytosolic fraction 17β-HSD1; [3H]-E1 substrate; NAD+ cofactor; radio-HPLC detection |
Why This Matters
17β-HSD1 catalyzes the reduction of estrone (E1) to estradiol (E2), the final step in estrogen biosynthesis, and is a validated target for estrogen-dependent diseases including breast cancer and endometriosis; sub-10 nM potency is a key benchmark for inhibitor selection.
- [1] BindingDB / ChEMBL. CHEMBL4585585 (2,2-Dicyclobutyl-N'-hydroxyethanimidamide). IC50: 2 nM. BDBM50515433. View Source
- [2] BindingDB / ChEMBL. CHEMBL4279043. IC50: 92 nM (17β-HSD1). BDBM50466022. View Source
